N-Acetyltryptophan methylamide
Descripción
Significance in Peptide and Protein Conformational Research
N-Acetyltryptophan methylamide is a molecule of significant interest in the field of biophysical chemistry, primarily for its role as a model system in understanding the conformational dynamics of peptides and proteins. acs.org The conformation of a protein—its three-dimensional structure—is critical to its biological function. NATMA provides a simplified scaffold to study the intrinsic conformational preferences of the amino acid tryptophan, whose unique indole (B1671886) sidechain plays a fundamental role in the structure and function of many proteins, particularly in membrane environments.
The conformational landscape of NATMA is surprisingly complex. The molecule's structure is defined by several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformers. The key dihedral angles, designated as φ (phi), ψ (psi), and χ (chi), describe the rotation around the backbone and sidechain bonds, respectively. The potential energy surface of NATMA, which maps the energy of all its possible conformations, has been extensively explored through both computational and experimental methods. researchgate.netnih.gov
Computational Studies: Theoretical calculations, such as ab initio and Density Functional Theory (DFT), have been employed to map out the full conformational space of NATMA. researchgate.netresearchgate.net These studies predict the existence of numerous stable conformers. For instance, early ab initio calculations at the RHF/3-21G level of theory identified 36 distinct conformers out of a theoretically possible 81. researchgate.net Subsequent, more refined calculations have adjusted this number, highlighting the sensitivity of the conformational landscape to the theoretical method used. researchgate.net These computational approaches show that the most stable conformations for NATMA are often the extended C5 (βL) and the turn-like γL structures. researchgate.net The interactions between the tryptophan sidechain and the peptide backbone are crucial in stabilizing these low-energy structures. researchgate.netresearchgate.net
| Computational Method | Number of Stable Conformers Identified | Reference |
|---|---|---|
| ab initio (RHF/3-21G) | 36 | researchgate.netresearchgate.net |
| ab initio (RHF/6-31G(d)) | 35 | researchgate.net |
| DFT (B3LYP/6-31G(d)) | 34 | researchgate.net |
| DFT (6-31g(d)) | 77 | nih.gov |
Experimental Validation: Experimental techniques, particularly those using laser spectroscopy in supersonic expansions, have provided physical evidence for the existence of multiple NATMA conformers in the gas phase. acs.orgcam.ac.uk Methods like laser-induced fluorescence (LIF), IR-UV hole-filling spectroscopy, and IR-induced population transfer spectroscopy have been used to isolate and characterize individual conformers. cam.ac.ukresearchgate.net These experiments have confirmed that NATMA exists as a mixture of at least three different conformers at low temperatures. cam.ac.uk These conformers have been assigned to two main structural families: the C5 form, which has an extended backbone, and the C7eq form, where the backbone forms a seven-membered ring stabilized by an internal hydrogen bond. cam.ac.uk The dynamics of isomerization between these conformers can also be studied, providing insight into the energy barriers that separate them. acs.orgresearchgate.net
Context within Methyl-Capped Dipeptide Analogs and Their Academic Utility
NATMA belongs to a class of molecules known as methyl-capped dipeptide analogs. cam.ac.ukrsc.org These molecules are invaluable tools in protein chemistry because they effectively model a single amino acid residue as it would exist within a longer polypeptide chain. rsc.orgresearchgate.netbohrium.com The "capping" groups—an acetyl group (CH₃CO-) at the N-terminus and a methylamide group (-NHCH₃) at the C-terminus—replace the preceding and succeeding peptide bonds. This design isolates the conformational behavior of the central amino acid residue, in this case, tryptophan, from the complexities of a full protein sequence. researchgate.netnih.gov
The academic utility of these models is significant:
Isolating Intrinsic Preferences: By studying a capped dipeptide, researchers can determine the intrinsic conformational tendencies of a specific amino acid sidechain and its interaction with the local backbone, free from the long-range interactions present in a whole protein. nih.gov
Benchmarking Computational Models: The relatively small size of capped dipeptides allows for high-level quantum mechanical calculations of their properties. cam.ac.ukresearchgate.net Experimental data from gas-phase spectroscopy on molecules like NATMA provide a crucial benchmark for validating and refining these computational force fields, which can then be applied to simulate much larger proteins. researchgate.netnih.gov
Understanding Specific Interactions: They allow for a systematic study of how factors like side-chain polarity or the presence of a single water molecule influence local peptide structure. researchgate.netaip.org For example, comparing the conformational landscapes of NATMA with its close analog, N-acetyltryptophan amide (NATA), reveals the subtle influence of the C-terminal methyl group. cam.ac.uk Experimental studies show that while NATA has two major conformers in the gas phase (one C5 and one C7eq), NATMA has three (two C5 and one C7eq), demonstrating how a small chemical modification can alter the conformational equilibrium. cam.ac.uk
| Molecule | Number of C5 Conformers | Number of C7eq Conformers | Total Observed Conformers |
|---|---|---|---|
| This compound (NATMA) | 2 | 1 | 3 |
| N-acetyl tryptophan amide (NATA) | 1 | 1 | 2 |
By providing a bridge between the behavior of isolated amino acids and folded proteins, this compound and other capped dipeptides offer fundamental insights into the forces that dictate protein folding and stability. nih.govnih.gov
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHHGMZZKXFD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213050 | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-17-5 | |
| Record name | (αS)-α-(Acetylamino)-N-methyl-1H-indole-3-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltryptophan methylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Conformational Landscape Elucidation of N Acetyltryptophan Methylamide
Computational Methodologies for Conformational Space Exploration
The conformational flexibility of NATMA, arising from the rotation around its backbone and side-chain dihedral angles, gives rise to a complex potential energy hypersurface (PEHS). Researchers have employed a variety of computational techniques to navigate this landscape and identify the molecule's preferred three-dimensional structures.
Ab Initio Quantum Mechanical Approaches to Potential Energy Hypersurfaces (PEHS)
Ab initio quantum mechanical methods, which solve the Schrödinger equation without empirical parameters, provide a foundational approach to understanding the conformational energetics of molecules like NATMA. These methods are instrumental in mapping the PEHS, which is a function of the molecule's independent torsional angles: φ, ψ, χ1, and χ2. nih.gov Early explorations of NATMA's conformational space utilized ab initio molecular orbital computations at the Hartree-Fock (RHF) level of theory with basis sets such as 3-21G. nih.govresearchgate.net
These calculations were pivotal in providing the first detailed maps of the PEHS, revealing a surprisingly complex landscape with numerous energy minima. For instance, initial studies at the RHF/3-21G level identified 36 distinct stable conformers, a number that deviates from the theoretically expected 81 conformers if all nine possible backbone conformations combined with nine side-chain conformations were stable. nih.gov Subsequent refinements using a larger basis set, RHF/6-31G(d), located a slightly different number of 35 conformers. researchgate.net This highlights the sensitivity of the PEHS to the level of theory employed. The primary goal of these ab initio studies is to accurately calculate the relative energies of different conformations to understand their populations and the energy barriers separating them.
Density Functional Theory (DFT) Calculations for Minima Identification and Energy Surfaces
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods for studying larger molecules like NATMA. warwick.ac.uk DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31G(d) or 6-31+G*, have been extensively used to identify the energy minima on the PEHS and to refine the geometries obtained from lower levels of theory or molecular mechanics. researchgate.netcam.ac.uk
One of the key advantages of DFT is its ability to provide a good balance between accuracy and computational cost, allowing for more extensive exploration of the conformational space. For NATMA, DFT calculations have been instrumental in locating a large number of distinct L-minima, with one study reporting as many as 77 stable structures. nih.govwarwick.ac.uk These calculations are not only crucial for identifying the stable conformers but also for generating detailed energy surfaces that map the energetic landscape as a function of the torsional angles. nih.gov The resulting energy maps provide insights into the intrinsic conformational propensities of the individual NATMA molecule, which can then be compared to the observed conformations of tryptophan in native protein structures. warwick.ac.uk
| Computational Method | Number of Conformers Identified | Key Findings |
| Ab initio RHF/3-21G | 36 | Initial exploration of the PEHS, revealing a complex conformational landscape. nih.gov |
| Ab initio RHF/6-31G(d) | 35 | Refined analysis of the PEHS with a larger basis set. researchgate.net |
| DFT (B3LYP/6-31G(d)) | 34 | Identification of stable minima, showing good agreement with ab initio methods. researchgate.net |
| DFT (6-31g(d) basis set) | 77 | Extensive search of the potential energy surface, locating a large number of distinct L-minima. nih.govwarwick.ac.uk |
Application of Molecular Mechanics Force Fields (e.g., AMBER, OPLS-AA) in Conformational Prediction
Given the vastness of the conformational space, a complete exploration using high-level quantum mechanical methods can be computationally prohibitive. Therefore, molecular mechanics (MM) force fields, such as AMBER (Assisted Model Building with Energy Refinement) and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), are often employed for an initial, broader search for low-energy conformers. cam.ac.ukresearchgate.net These classical force fields use a simpler, empirical energy function, allowing for rapid scanning of the PEHS.
The geometries of the low-energy conformers identified through MM searches are then typically used as starting points for more accurate DFT or ab initio calculations. cam.ac.uk Studies on NATMA have shown that the choice of force field can influence the outcome of the conformational search. For instance, the OPLS-AA force field was found to be more accurate in predicting the low-lying conformations of NATMA when compared to the results of DFT calculations. researchgate.net However, the AMBER force field has also demonstrated good agreement with DFT in identifying the three lowest-energy conformers. researchgate.net Theoretical studies have utilized these force fields to locate all minima and transition states on the potential energy surfaces, which is crucial for simulating the dynamics of conformational isomerization. researchgate.net
Identification and Characterization of Stable Conformers
The computational explorations of NATMA's potential energy hypersurface have led to the identification and detailed characterization of its most stable conformers, providing a deeper understanding of its structural preferences.
Backbone Conformational Families: Extended C5 and Hydrogen-Bonded C7eq Structures
Experimental and theoretical studies have consistently shown that the low-energy conformers of N-Acetyltryptophan methylamide predominantly belong to two main families, distinguished by their backbone structure: the extended C5 and the hydrogen-bonded C7eq conformations. researchgate.netcam.ac.ukresearchgate.net
The C5 conformation is characterized by an extended peptide backbone. cam.ac.uk This structure is stabilized by an intramolecular hydrogen bond forming a five-membered ring between the N-H of the methylamide group and the oxygen of the acetyl carbonyl group.
The C7eq conformation features a more compact, folded backbone. cam.ac.uk This structure is defined by a seven-membered ring formed through a hydrogen bond between the ψ-amide N-H and the φ-amide carbonyl oxygen. researchgate.netcam.ac.uk In this arrangement, the tryptophan side chain is in an equatorial position relative to the plane of the C7 ring. cam.ac.uk Infrared spectroscopy has provided unequivocal evidence for the presence of both C5 and C7eq conformers in the gas phase. cam.ac.ukresearchgate.net
| Conformer Family | Defining Feature | Hydrogen Bond |
| C5 | Extended backbone | Forms a five-membered ring |
| C7eq | Folded backbone | Forms a seven-membered ring cam.ac.uk |
Analysis of Ramachandran Map Regions for Tryptophan Residue Analogs
The conformational preferences of peptide backbones are often visualized using a Ramachandran map, which plots the dihedral angles φ and ψ. For tryptophan residue analogs like NATMA, the analysis of this map reveals the allowed and favored regions of conformational space.
Computational studies have shown that the stable conformers of NATMA are distributed across the legitimate areas of the Ramachandran map. researchgate.net The calculated conformations of NATMA show a strong resemblance to the conformations of tryptophan found in native proteins. nih.govwarwick.ac.uk Specifically, these conformations exhibit strong preferences for regions corresponding to β-sheet, right-handed helix (αL), tight turn (γL), and bridge structures. nih.govresearchgate.netwarwick.ac.uk The extended C5 conformation corresponds to the βL region of the Ramachandran map, while the C7eq conformation is found in the γL region. researchgate.net The agreement between the computationally predicted conformations for the isolated NATMA molecule and the experimentally observed structures of tryptophan in complex protein environments underscores the significance of intrinsic conformational propensities in dictating protein structure. warwick.ac.uk
Sidechain Rotameric States (χ1, χ2) and Their Influence on Overall Conformation
The conformational flexibility of this compound (NATMA) is significantly influenced by the rotational states of its indole (B1671886) sidechain, defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The interplay between these sidechain torsions and the backbone angles (φ, ψ) creates a complex potential energy hypersurface. Theoretical studies using ab initio molecular orbital computations have explored this four-dimensional hypersurface, identifying a surprisingly limited number of stable conformers. Instead of the theoretically possible 81 stable structures, computational analyses have located between 34 and 36 distinct conformers. researchgate.net
The stability of these conformers is largely dictated by interactions between the sidechain and the peptide backbone. The orientation of the bulky indole group, as determined by χ1 and χ2, can lead to steric clashes or stabilizing interactions that favor certain backbone conformations over others. For instance, it has been noted that none of the stable backbone conformations can accommodate the sidechain's χ2 angle in an anti-periplanar (anti) position, a significant deviation from other amino acid residues. The distribution of low-energy conformers is therefore a direct consequence of the sidechain's rotational preferences.
Different computational methods have provided a detailed look at these conformational preferences. Ab initio and Density Functional Theory (DFT) calculations have found that the most stable forms for NATMA are the extended C5 (βL) and turn-like γL conformations. researchgate.net The existence of multiple, distinct conformers arising from rotations about the χ1 and χ2 angles is thought to be responsible for phenomena such as the non-exponential fluorescence decay observed in tryptophan and its derivatives. Each rotamer is expected to have a unique decay time dependent on the sidechain's position relative to the indole ring.
Table 1: Calculated Low-Energy Conformers of this compound This table summarizes the types of low-energy conformations identified in computational studies.
| Conformational Family | Backbone Dihedral Angles (φ, ψ) | Key Stabilizing Feature | Reference |
| C5 (βL) | Extended | Intramolecular H-bond (5-membered ring) | researchgate.netcam.ac.uk |
| C7eq (γL) | Turn-like | Intramolecular H-bond (7-membered ring) | researchgate.netcam.ac.uk |
| αL | Right-handed helical | Backbone geometry | researchgate.net |
| εL | Polyproline II type | Backbone geometry | researchgate.net |
This is an interactive table. Click on the headers to sort the data.
Role of Intramolecular Hydrogen Bonding in Stabilizing Low-Energy Conformations
Intramolecular hydrogen bonds are a critical factor in stabilizing the low-energy conformations of this compound. researchgate.netcam.ac.uk These non-covalent interactions significantly shape the molecule's potential energy surface, leading to the prevalence of specific structural families. The two most prominent families, C5 and C7eq, are defined by the nature of their internal hydrogen bonding. cam.ac.uk
The C7eq conformation features a seven-membered ring formed by a hydrogen bond between the acetyl (φ-amide) carbonyl oxygen and the methylamide (ψ-amide) N-H group. cam.ac.uknih.gov This interaction pulls the backbone into a turn-like structure. cam.ac.uk In contrast, the C5 conformation is characterized by a more extended backbone, stabilized by a five-membered ring hydrogen bond. cam.ac.uk
Spectroscopic studies have provided direct evidence for these distinct conformational families. Using techniques like fluorescence-dip infrared (FDIR) spectroscopy, researchers have been able to assign specific infrared spectra to different conformers. cam.ac.uk For NATMA, studies have identified two C5 conformers and one C7eq structure coexisting in the gas phase. cam.ac.uk The presence of the C7 structure with its characteristic intramolecular hydrogen bond has also been confirmed in solvents like dichloromethane (B109758) (CH2Cl2). nih.gov These side-chain-backbone interactions are credited with stabilizing the low-energy states of the molecule. researchgate.net The dynamics of isomerization between these conformations can even be induced by selectively exciting N-H stretch vibrations with infrared radiation, demonstrating the direct link between vibrational energy and conformational state. nih.gov
Comparative Conformational Studies
Relevance to Tryptophan Conformations in Native Protein Structures
The study of isolated, capped dipeptides like this compound provides crucial insights into the intrinsic conformational propensities of amino acid residues, which are relevant to their behavior in complex protein environments. nih.gov Detailed analyses of NATMA's potential energy surface have shown that its preferred conformations are "essentially similar" to the conformations of tryptophan residues found in native protein structures. researchgate.netnih.gov
Data from the Protein Data Bank shows that in native proteins, tryptophan residues have strong conformational preferences for structures such as beta-sheets, right-handed helices (α-helix), tight turns, and bridges. nih.gov Computational studies of NATMA, particularly those including solvent effects, have yielded conformations that are in agreement with these native state values. researchgate.netnih.gov This suggests that the local interactions within the dipeptide model capture the fundamental forces that govern the tryptophan sidechain's orientation in a folded polypeptide chain.
Therefore, understanding the conformational landscape of NATMA helps to explain the observed distribution of tryptophan rotamers in proteins. nih.gov The intrinsic tendency of the tryptophan residue to adopt specific backbone and sidechain angles, as revealed by studies on NATMA, plays a significant role in guiding the folding process and stabilizing the final three-dimensional structure of proteins. researchgate.netnih.govnih.gov
Spectroscopic Probes of N Acetyltryptophan Methylamide Conformations and Dynamics
High-Resolution Gas-Phase Electronic Spectroscopy
High-resolution electronic spectroscopy in the gas phase allows for the detailed study of individual molecular conformations, free from solvent effects.
Laser-Induced Fluorescence (LIF) Excitation Spectroscopy for Conformer Detection
Laser-induced fluorescence (LIF) spectroscopy is a sensitive technique used to identify the number of stable conformers of a molecule present in a supersonic expansion. nih.govmdpi.com For N-Acetyltryptophan methylamide (NATMA), the LIF excitation spectrum reveals the presence of three distinct conformers. cam.ac.ukresearchgate.net These conformers are labeled A, B, and C based on their spectral features. cam.ac.uk The ability to detect and distinguish these conformers is the first step in a detailed analysis of their individual structures and properties. nih.gov
UV-UV Hole-Burning Spectroscopy for Conformer Discrimination and Spectral Assignment
To definitively assign the observed spectral features to specific conformers, UV-UV hole-burning spectroscopy is utilized. cam.ac.ukacs.org This technique confirms that the LIF spectrum of NATMA is indeed composed of contributions from three different ground-state conformers. cam.ac.uk By selectively depleting the population of one conformer with a "burn" laser, the corresponding transitions in the LIF spectrum can be identified. acs.org This method has been crucial in separating the overlapping spectra of the different NATMA conformers. cam.ac.uk
Rotationally Resolved Electronic Spectroscopy for Precise Structural Determination
For a precise determination of the molecular structure of each conformer, rotationally resolved electronic spectroscopy is employed. rsc.org This technique analyzes the fine rotational structure of electronic transitions, providing accurate rotational constants. These experimental constants can then be compared with theoretical calculations to determine the specific geometry of each conformer. rsc.org For NATMA, this has allowed for the assignment of the observed conformers to specific calculated structures. cam.ac.uk
Infrared Spectroscopic Characterization
Infrared (IR) spectroscopy provides detailed information about the vibrational modes of a molecule, which are highly sensitive to its three-dimensional structure, particularly to hydrogen bonding interactions. krishisanskriti.org
Fluorescence-Dip Infrared (FDIR) Spectroscopy for Conformer-Specific Vibrational Signatures
Fluorescence-dip infrared (FDIR) spectroscopy is a powerful double-resonance technique that allows for the measurement of the IR spectrum of a single, pre-selected conformer. cam.ac.ukresearchgate.net In this method, a UV laser is fixed on a specific electronic transition of one conformer, while an IR laser is scanned. When the IR laser is resonant with a vibrational transition of that conformer, a dip in the fluorescence signal is observed. cam.ac.uk
Using FDIR, the vibrational spectra of each of the three NATMA conformers have been recorded in the N-H and C-H stretch regions. cam.ac.ukresearchgate.net These conformer-specific IR spectra provide unambiguous vibrational signatures for each structure. cam.ac.uk
Analysis of Amide NH Stretch Region and its Correlation with Hydrogen Bonding
The amide N-H stretch region of the IR spectrum is particularly informative for determining the secondary structure of peptides. cam.ac.uk The frequency of the N-H stretch vibration is highly sensitive to whether the N-H group is free or involved in a hydrogen bond. acs.org
In NATMA, two main types of conformations are predicted by density functional theory calculations: C5 and C7eq. The C5 conformers have an extended backbone, while the C7eq conformers feature a seven-membered ring closed by an intramolecular hydrogen bond between the ψ-amide N-H and the φ-amide carbonyl group. cam.ac.ukresearchgate.net
The FDIR spectra of the NATMA conformers provide clear evidence for the presence of both C5 and C7eq structures. cam.ac.uk Two of the conformers, A and B, are assigned as C5 structures, while conformer C is assigned as a C7eq structure. cam.ac.ukresearchgate.net The C7eq conformer (C) exhibits a significantly red-shifted and intensified ψ-amide N-H stretch frequency compared to the C5 conformers, a classic signature of hydrogen bonding. cam.ac.ukresearchgate.net
The experimental and calculated vibrational frequencies for the amide N-H stretches of the different NATMA conformers are summarized in the table below.
| Conformer | Structure | ψ-amide NH Stretch (cm⁻¹) | φ-amide NH Stretch (cm⁻¹) |
| NATMA (A) | C5(AΦ) | ~3490 | ~3430 |
| NATMA (B) | C5(AP) | ~3490 | ~3455 |
| NATMA (C) | C7eq(ΦP) | ~3344 (H-bonded) | ~3429 |
Data compiled from research findings. cam.ac.ukresearchgate.net
This detailed spectroscopic analysis, combining various laser-based techniques, has provided a comprehensive picture of the conformational landscape of this compound in the gas phase, highlighting the critical role of intramolecular hydrogen bonding in determining its structure. cam.ac.uknih.gov
Amide I and Amide II Vibrational Band Analysis for Backbone Conformational Insights
The vibrational spectrum of this compound (NATMA), particularly in the amide I and amide II regions, serves as a sensitive probe of its backbone conformation. The amide I band, primarily associated with the C=O stretching vibration of the peptide backbone, typically appears around 1650 cm⁻¹. acs.org The amide II band, resulting from an out-of-phase combination of N-H bending and C-N stretching, is observed near 1560 cm⁻¹. acs.org The frequencies and coupling of these bands are highly dependent on the local hydrogen-bonding environment and the dihedral angles (φ, ψ) of the peptide backbone.
A detailed investigation using linear infrared (IR) and two-dimensional infrared (2D IR) spectroscopy has provided significant insights into the conformational landscape of NATMA in various solvents. nih.gov In this study, the two distinct amide-I transitions of NATMA were unambiguously assigned through ¹³C isotopic substitution of the carbonyl group. It was found that the amide unit at the amino end exhibits a lower transition frequency in dichloromethane (B109758) (CH₂Cl₂) and methanol, whereas the acetyl end has a lower frequency in deuterium (B1214612) oxide (D₂O). nih.gov This solvent-dependent shift highlights the influence of the local environment on the vibrational frequencies of the amide groups.
The analysis of the 2D IR spectra revealed the presence of multiple conformers in less polar solvents like CH₂Cl₂ and methanol, while predominantly one conformer was observed in D₂O. nih.gov The major conformer in CH₂Cl₂ was identified as a C7 structure, which is characterized by an intramolecular hydrogen bond between the acetyl C=O group and the amino N-H group. nih.govcam.ac.uk This finding is consistent with gas-phase studies. cam.ac.uk The cross-peaks in the 2D IR spectra provided quantitative information about the coupling between the two amide-I modes, which in turn allowed for the determination of the backbone dihedral angles.
The following table summarizes the determined backbone dihedral angles (φ, ψ) for this compound in different solvents, as derived from 2D IR spectroscopic data.
| Solvent | φ (°) | ψ (°) | Predominant Conformation |
| CH₂Cl₂ | -55 ± 5 | 30 ± 5 | C7 |
| Methanol | 120 ± 10 | -20 ± 10 | Multiple |
| D₂O | ±160 ± 10 | ±75 ± 10 | One |
| Data sourced from Boxer, S. G., et al. (2007). nih.gov |
This detailed vibrational analysis underscores the conformational flexibility of this compound and demonstrates the power of Amide I and Amide II band analysis in elucidating the specific backbone structures adopted in different environments.
Fluorescence Properties and Excited State Dynamics
The fluorescence of the indole (B1671886) side-chain of tryptophan makes this compound an excellent model system for studying the photophysical properties of tryptophan in peptides and proteins.
Time-Resolved Spectroscopy of Tryptophan Rotamers and Their Emission Maxima
The fluorescence decay of tryptophan-containing peptides is often complex and multi-exponential, which is attributed to the existence of different conformational isomers, or rotamers, of the tryptophan side chain. Each rotameric state can have a distinct local environment, leading to different fluorescence lifetimes and emission spectra.
While specific fluorescence lifetimes for each rotamer of this compound are not detailed in the available literature, the general principle established for tryptophan-containing peptides is that different conformations, characterized by their unique side-chain orientations, will exhibit distinct fluorescence decay times and emission maxima. acs.org The multiexponential fluorescence decay observed for many tryptophan-containing proteins is a direct reflection of this conformational heterogeneity.
Computational Studies of Excited States and Photophysical Mechanisms
Computational studies have provided profound insights into the intricate photophysical mechanisms governing the excited-state dynamics of this compound. Ab initio electronic structure calculations have been employed to explore the potential energy surfaces of its different conformers. nih.gov These studies have revealed that the photophysics of NATMA is not simply governed by the two lowest excited singlet states of the indole chromophore (¹Lₐ and ¹Lₑ), but involves at least five excited singlet states. nih.gov These include the two spectroscopic states, a dissociative ¹πσ* state of the indole ring, and a locally excited state and a charge-transfer state associated with the peptide backbone. nih.gov
A particularly significant finding is the identification of a highly efficient deactivation pathway for one of the conformers (NATMA C), which adopts a γ-turn in its backbone structure. nih.gov This deactivation mechanism proceeds through three conical intersections, providing a rapid route for the molecule to return to its electronic ground state. nih.gov This process is facilitated by hydrogen bonds within the peptide structure, highlighting their crucial role in enhancing the photostability of peptides by providing efficient channels for excited-state deactivation. nih.govrsc.org The theoretical models also explain the experimentally observed spectral perturbations, such as the broad and congested UV spectra and the absence of certain IR fundamentals in the S₁ state, which are caused by non-adiabatic electronic couplings between the various excited states. nih.gov These computational findings underscore the complexity of the excited-state landscape and the critical role of conformation in dictating the photophysical fate of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating the conformational preferences of peptides in solution. For this compound, NMR data has been used in conjunction with theoretical calculations to perform a comprehensive conformational analysis. researchgate.net This comparative approach allows for a robust assessment of the populated conformations in solution.
While detailed NMR spectral data for this compound is not extensively published in isolation, studies on similar dipeptides demonstrate the utility of NMR parameters such as the ³J(HN, Hα) coupling constant to infer backbone dihedral angles. acs.org The analysis of the full conformational space of NATMA through ab initio molecular orbital computations has located 36 distinct conformers. researchgate.net The relative stabilities of these conformers are determined by intricate sidechain-backbone interactions. The comparison of these theoretical findings with experimental results from NMR and X-ray crystallography provides a critical validation of the computed conformational landscape. researchgate.net
The conformational preferences determined by 2D IR spectroscopy, which provide specific dihedral angles in different solvents, can be directly compared with and validated by NMR-derived conformational restraints. For instance, the C7 conformation identified as the major species in dichloromethane by 2D IR nih.gov would be expected to exhibit specific NOE (Nuclear Overhauser Effect) patterns and coupling constants in NMR spectra, consistent with the close proximity of the acetyl C=O and the amino N-H protons. The consistency between these different spectroscopic methods and theoretical calculations provides a high degree of confidence in the determined conformational models of this compound.
Dynamics of Conformational Isomerization in N Acetyltryptophan Methylamide
Experimental Investigation of Isomerization Pathways and Population Transfer
Experimental techniques have been pivotal in unraveling the intricate pathways of conformational isomerization in NATMA. These methods allow for the selective excitation of individual conformers and the subsequent tracking of population changes as the molecule relaxes and redistributes among its accessible energy minima.
Infrared-Induced Conformational Isomerization
Infrared (IR) laser excitation is a powerful tool to induce conformational isomerization in NATMA. nih.govacs.org By tuning the IR laser to a specific vibrational frequency, such as an N-H stretch fundamental of a particular conformer, energy is selectively deposited into that molecule. nih.govnih.gov This excess vibrational energy is often sufficient to overcome the energy barriers separating different conformers, thus driving the isomerization process. nih.gov
The process typically involves introducing NATMA into a supersonic expansion, where the molecules are cooled to very low temperatures, trapping them in their lowest energy conformational states. nih.govaip.org An IR "pump" laser then excites a single, selected conformation early in this expansion. nih.govnih.gov This excitation leads to a redistribution of the population into other conformational minima. nih.gov
IR-UV Hole-Filling Spectroscopy (HFS) for Quantifying Population Changes
To monitor the changes in conformer populations following IR excitation, a technique known as IR-UV Hole-Filling Spectroscopy (HFS) is employed. nih.govresearchgate.net In this method, after the initial IR pump pulse excites a specific conformer and induces isomerization, a second, ultraviolet (UV) "probe" laser is used downstream in the expansion. nih.govnih.gov This UV laser detects the populations of the various conformers via laser-induced fluorescence (LIF). nih.govaip.org
The term "hole-filling" refers to the process where the IR laser depletes the population of the targeted conformer (burns a "hole" in its population), and this population is then redistributed, "filling" the populations of other conformers. nih.govaip.org By fixing the IR wavelength and scanning the UV laser, one can determine where the population of the initially excited conformer has transferred. nih.govaip.org This provides a qualitative picture of the isomerization pathways.
IR-Induced Population Transfer Spectroscopy (IR-PTS) for Determining Isomerization Quantum Yields
For a more quantitative analysis, IR-Induced Population Transfer Spectroscopy (IR-PTS) is utilized. nih.govresearchgate.net In this variation of the experiment, the UV probe laser is fixed to a frequency that specifically monitors the population of a single, chosen conformer. The IR pump laser is then scanned across a range of vibrational frequencies. nih.govaip.org The resulting spectrum reveals the IR-induced changes in the population of the monitored conformer. nih.gov
This technique is particularly useful for extracting quantitative data, such as the isomerization quantum yields. acs.orgnih.gov The quantum yield represents the efficiency of the isomerization process for a given vibrational excitation. nih.gov Studies on NATMA have shown that these quantum yields can exhibit modest conformational specificity, meaning the outcome of the isomerization can depend on which conformer is initially excited. nih.gov There is also some evidence, though less pronounced, for vibrational mode specificity, suggesting that exciting different vibrational modes within the same conformer might lead to different isomerization outcomes. nih.govnih.gov
Theoretical Modeling of Isomerization Kinetics
Complementing experimental studies, theoretical models provide a framework for understanding the underlying kinetics of conformational isomerization. These models can simulate the complex interplay of energy flow and structural change that governs the transitions between conformers.
Application of Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Transition Rates
The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions, including conformational isomerization. aip.orgnih.gov It assumes that the vibrational energy deposited in the molecule is rapidly redistributed among all its vibrational modes before isomerization occurs. aip.orgrsc.org The rate of transition between any two conformers is then calculated based on the available energy and the properties of the transition state connecting them. nih.gov
Theoretical studies on NATMA have employed RRKM theory to calculate the transition rates between its various isomers. aip.orgnih.gov These calculations rely on potential energy surfaces, often computed using molecular mechanics force fields like AMBER and OPLS-AA, which map out the energies of all possible conformations and the barriers between them. aip.orgnih.gov However, some experimental observations of mode-selective chemistry in NATMA have suggested that the assumption of complete energy randomization underlying RRKM theory may not always hold, indicating that non-RRKM effects could be at play. researchgate.netnih.gov
Master Equation Dynamics Simulations for Population Evolution and Cooling Effects
To simulate the evolution of conformer populations over time, particularly under the conditions of a supersonic expansion, master equation dynamics simulations are employed. aip.orgnih.gov This approach uses the transition rates derived from RRKM theory (or other models) as input to a set of coupled differential equations that describe the population flow between all the conformational minima. aip.orgnih.gov
Influence of Incomplete Vibrational Energy Flow on Conformational Selectivity
The process of conformational isomerization in N-Acetyltryptophan methylamide (NATMA) presents complexities that are not fully captured by traditional statistical models like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netnih.gov This theory presupposes that following vibrational excitation, energy is rapidly and completely distributed throughout the molecule before isomerization occurs. researchgate.net However, experimental observations of mode-selective chemistry in NATMA suggest this assumption is not entirely valid. nih.gov
Computational studies have revealed that incomplete or sluggish vibrational energy flow within the dipeptide is a critical factor influencing its isomerization dynamics. nih.govresearchgate.net This phenomenon leads to significant dynamical corrections to the isomerization rates predicted by RRKM theory. nih.gov The central finding is that this restricted flow of vibrational energy enhances the conformational selectivity of NATMA, meaning the outcome of the isomerization is more specific than would be expected from a purely statistical distribution of energy. nih.govresearchgate.net
To investigate these non-statistical dynamics, researchers have employed advanced computational methods. The extent and rate of vibrational energy flow in NATMA have been calculated quantum mechanically using local random matrix theory. nih.gov The resulting, more accurate rates are then incorporated into a master equation to simulate the population dynamics of the various conformers. nih.gov This approach, which accounts for the incomplete energy flow, aligns more closely with experimental findings than the standard RRKM model. nih.gov
The table below contrasts the assumptions and predictions of standard RRKM theory with a model that incorporates the effects of incomplete vibrational energy flow, as observed in this compound.
| Feature | Standard RRKM Theory | Theory with Incomplete Vibrational Energy Flow |
|---|---|---|
| Core Assumption | Rapid and complete intramolecular vibrational energy redistribution (IVR) precedes isomerization. researchgate.netnih.gov | Vibrational energy flow is incomplete or sluggish on the timescale of the isomerization event. nih.gov |
| Isomerization Rate Determinant | Depends only on the total vibrational energy of the molecule and the properties of the transition state. researchgate.net | Depends on the initial site of vibrational excitation and the specific pathways of energy flow. nih.gov |
| Predicted Outcome | A statistical distribution of product conformers, largely independent of the initially excited vibrational mode. researchgate.net | Enhanced conformational selectivity, leading to a non-statistical product distribution that reflects the initial excitation. nih.govresearchgate.net |
| Applicability to NATMA | Does not fully account for the experimentally observed mode-selective isomerization. researchgate.netnih.gov | Provides a more accurate description that aligns with experimental observations of conformational selectivity. nih.gov |
Conformation Specificity and Vibrational Mode Specificity in Isomerization Processes
The isomerization dynamics of this compound have been explored in detail using sophisticated double-resonance spectroscopic techniques, such as infrared-ultraviolet (IR-UV) hole-filling and IR-induced population transfer spectroscopy. nih.govnih.gov These methods allow for the excitation of a single, specific conformation of the molecule and the subsequent observation of how that population redistributes among other conformers. nih.gov In these experiments, a tunable IR laser excites a specific vibrational fundamental, such as an N-H stretch, in one of the three major conformers of NATMA populated in a jet-cooled expansion (two C5 structures and one C7eq structure). nih.govcam.ac.uk This infusion of energy is sufficient to overcome the barriers to isomerization, leading to a new distribution of conformer populations that is then probed by a UV laser. nih.gov
Research has demonstrated that the isomerization process in NATMA exhibits both conformation specificity and vibrational mode specificity. nih.gov Efficient isomerization is induced by the IR excitation, causing population to be redistributed among the different conformational minima. nih.gov The quantum yields for the transfer of population depend uniquely on which conformation is initially excited. nih.govnih.gov This phenomenon is known as conformation specificity.
Furthermore, studies have shown that the outcome of the isomerization can also depend on which specific vibrational mode is excited within a given conformation. nih.gov For instance, exciting the acetyl-end N-H stretch versus the amide-end N-H stretch of the same starting conformer can lead to different final population distributions. nih.gov This is referred to as vibrational mode specificity. However, it has been noted that while the quantum yields exhibit "modest conformational specificity," there is only a "hint of vibrational mode specificity," indicating the latter is a more subtle effect. nih.gov These findings challenge the purely statistical view of unimolecular reactions, highlighting that the specific intramolecular pathways of energy flow can influence the chemical outcome. researchgate.net
The following table summarizes the principles of specificity observed in the isomerization of this compound.
| Initial State | Excitation Details | Observed Outcome | Type of Specificity Demonstrated |
|---|---|---|---|
| Conformer A (C5) | Excitation of N-H Stretch 1 | Population transfers to Conformers B and C with a characteristic quantum yield. nih.govnih.gov | Conformation Specificity |
| Conformer B (C5) | Excitation of N-H Stretch 1 | The resulting population distribution among A, B, and C differs from that obtained when starting from Conformer A. nih.govnih.gov | Conformation Specificity |
| Conformer A (C5) | Excitation of N-H Stretch 1 vs. N-H Stretch 2 | The quantum yields for transfer into other conformers can differ depending on which N-H stretch is initially excited. nih.govnih.gov | Vibrational Mode Specificity |
| Conformer C (C7eq) | Excitation of its N-H Stretch | Produces a unique final distribution of conformers, distinct from excitations of A or B. nih.govnih.gov | Conformation Specificity |
Advanced Computational and Theoretical Investigations
Molecular Simulations Addressing Environmental Effects
Molecular simulations have been pivotal in understanding how the intrinsic conformational preferences of N-Acetyltryptophan methylamide are modulated by its environment, from the isolated state in the gas phase to its behavior in various solvents.
In the absence of solvent, the conformational landscape of this compound is governed by intramolecular interactions, primarily hydrogen bonds and van der Waals forces. Computational studies, employing a range of methods from ab initio molecular orbital (MO) calculations to Density Functional Theory (DFT), have explored the potential energy hypersurface (PEHS) of this molecule in the gas phase. researchgate.netresearchgate.net
Initial ab initio explorations of the four-dimensional Ramachandran hypersurface, defined by the dihedral angles (φ, ψ, χ1, χ2), revealed a surprisingly complex landscape. researchgate.net Instead of the theoretically predicted 81 stable structures (based on 3⁴ possibilities), only 36 conformers were located at the HF/3-21G level of theory. researchgate.net Subsequent, more refined calculations at higher levels of theory, such as RHF/6-31G(d) and DFT (B3LYP/6-31G(d)), identified 35 and 34 distinct conformations, respectively. researchgate.net Another detailed analysis using DFT with the 6-31g(d) basis set was able to locate as many as 77 distinct L-minima. nih.gov
These computational analyses consistently identify two primary conformational families as being particularly low in energy: the C5 and C7eq structures. cam.ac.uk The C5 conformation is characterized by an extended peptide backbone, while the C7eq conformation features a seven-membered ring closed by a hydrogen bond between the ψ-amide N-H and the φ-amide carbonyl group. cam.ac.uk DFT calculations have shown these two families to be very close in energy in the gas phase. cam.ac.uk The relative stability of the various conformers is heavily influenced by sidechain–backbone interactions. researchgate.net The calculated conformations, particularly those corresponding to β-sheet, right-handed helix, and tight turn structures, show a strong resemblance to the conformations of tryptophan residues found in native proteins. nih.gov
Table 1: Summary of Computationally Identified Gas-Phase Conformers of this compound
| Computational Method | Number of Conformers Found | Key Findings | Reference(s) |
| Ab initio HF/3-21G | 36 | Reduced number of stable structures compared to theoretical prediction. | researchgate.net |
| Ab initio RHF/6-31G(d) | 35 | Refined count of stable conformers. | researchgate.net |
| DFT (B3LYP/6-31G(d)) | 34 | Further refinement, identifying βL and γL as preferred forms. | researchgate.net |
| DFT/6-31g(d) | 77 | Extensive search locating a large number of distinct L-minima. | nih.gov |
| AMBER Force Field | 164 | Identified a large number of minima and transition states. | cam.ac.uk |
This table is interactive. Click on the headers to sort.
The conformational equilibrium of this compound is significantly influenced by the surrounding solvent environment. Theoretical models, particularly implicit solvent models like the isodensity polarizable continuum model (IPCM) and the Poisson-Boltzmann self-consistent reaction field (PB-SCRF) method, have been employed to simulate these effects. researchgate.net Such studies have analyzed the stability of different conformers in solvents of varying polarity, including water, acetonitrile, chloroform, methanol, and deuterium (B1214612) oxide (D₂O). researchgate.netnih.gov
In nonpolar solvents like chloroform, the C7 structure, stabilized by an intramolecular hydrogen bond, is found to be the major conformer, which is consistent with gas-phase predictions. nih.gov However, in polar protic solvents like water and methanol, the conformational landscape shifts. nih.gov In D₂O, for instance, evidence points to the existence of only one dominant conformer, in contrast to the multiple conformers observed in less polar solvents like dichloromethane (B109758) and methanol. nih.gov The presence of a solvent generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
Table 2: Solvent Influence on the Conformational Preferences of this compound
| Solvent | Primary Theoretical Method(s) | Key Findings on Conformational Stability | Reference(s) |
| Dichloromethane (CH₂Cl₂) | 2D IR Spectroscopy, Modeling | The major conformer is a C7 structure with an intramolecular H-bond. Multiple conformers exist. | nih.gov |
| Methanol | 2D IR Spectroscopy, Modeling | Multiple conformers are present. | nih.gov |
| Deuterium Oxide (D₂O) | 2D IR Spectroscopy, Modeling | Only one dominant conformer is evident. | nih.gov |
| Water | QM/MM, MD Simulations | Increased fluctuations of the energy gap lead to enhanced fluorescence quenching. The extended β conformation is most stable. | nih.govacs.org |
| Dioxane | QM/MM | Absence of significant electron transfer quenching. | nih.gov |
This table is interactive. Click on the headers to sort.
Computational Analysis of Gas-Phase Conformations
Quantum Chemical Analysis of Electron Distributions and Bonding
Quantum chemical analyses provide a detailed picture of the electronic structure, charge distribution, and nature of chemical bonding within this compound. A seminal study combined high-resolution single-crystal X-ray diffraction data measured at 103 K with ab initio self-consistent field (SCF) molecular wavefunction calculations using a split-valence basis set. nih.gov This dual experimental and theoretical approach allowed for a precise mapping of the valence-electron distribution. nih.gov
The results confirmed that the electron distribution is virtually identical in the two different peptide groups within the molecule. nih.gov The experimental deformation density maps were in excellent agreement with the theoretical densities calculated at the crystallographic molecular geometry. nih.gov Such studies are crucial for understanding the electrostatic potential and the nature of non-covalent interactions, such as hydrogen bonds, that stabilize specific conformations.
Further theoretical work using Natural Bond Orbital (NBO) analysis has been applied to related capped dipeptides to diagnose amide-amide hydrogen bonding and hyperconjugative interactions that influence their spectral properties. researchgate.net For tryptophan-containing dipeptides, the π-electron density across the indole (B1671886) ring has been investigated. acs.org The distribution of this density is critical for the molecule's aromaticity and its photophysical properties, as asymmetries in the π-electron cloud can create pathways for charge-transfer de-excitation, affecting fluorescence quantum yields and lifetimes. acs.org
Theoretical Approaches to Understanding Spectral Features
Computational chemistry is a powerful tool for interpreting the complex spectroscopic signatures of this compound. Theoretical calculations are used to predict vibrational and electronic spectra, which can then be compared with experimental data from techniques like laser-induced fluorescence (LIF), fluorescence-dip infrared (FDIR) spectroscopy, and two-dimensional infrared (2D IR) spectroscopy. cam.ac.uknih.gov
DFT calculations have been successfully used to predict the infrared spectra of the C5 and C7eq conformers. cam.ac.uk These calculations show that the formation of the intramolecular hydrogen bond in the C7eq structure significantly affects the N-H stretch vibrational frequencies. researchgate.net Specifically, the ψ-amide N-H stretch is lowered in frequency and increased in intensity in the C7eq conformer compared to the C5 structure, providing a clear spectral marker to distinguish between the two conformational families. cam.ac.ukresearchgate.net
Similarly, theoretical calculations help to assign the complex vibronic spectra in the ultraviolet region. cam.ac.uk It has been shown that the conformation of the peptide backbone plays a critical role in the spectroscopic properties. cam.ac.uk The C5 structures tend to have sharp, well-resolved vibronic spectra, whereas the C7eq conformers are often associated with dense, congested spectra, indicating different excited-state dynamics. cam.ac.uk By combining high-quality quantum chemical calculations with experimental double-resonance techniques, specific spectral features can be confidently assigned to individual conformers present in the gas phase. acs.org These theoretical approaches provide an indispensable bridge between molecular structure and the observed spectral features. capes.gov.bracs.org
Methodological Developments and Analytical Techniques Applied to N Acetyltryptophan Methylamide Research
Advanced Synthesis Strategies for Specific Dipeptide Analogs
The synthesis of N-Acetyltryptophan methylamide and its analogs is fundamental for detailed spectroscopic and structural studies. One documented method for preparing NATMA involves dissolving n-acetyltryptophan ethyl ester in dry methanol, followed by the addition of methylamine (B109427) to initiate the amidation reaction, yielding the desired product. researchgate.net
Beyond this specific preparation, the broader field of peptide chemistry provides a variety of advanced synthesis strategies applicable to NATMA and its analogs. These methods are designed to create the amide bond efficiently while minimizing side reactions and preserving stereochemical integrity. orgsyn.org
Key strategies include:
Activated Ester Method: A common and effective approach involves the activation of the carboxylic acid group of a protected amino acid. For instance, N-hydroxysuccinimide esters can be prepared and subsequently reacted with an amine component. This method is widely used in both solution-phase and solid-phase peptide synthesis (SPPS). orgsyn.orgnih.gov
Coupling Reagents: Numerous reagents have been developed to facilitate the direct coupling of a carboxylic acid and an amine. These reagents convert the carboxylic acid into a more reactive intermediate in situ.
Chemoenzymatic Methods: For certain dipeptides, enzymatic approaches using ligases or nonribosomal peptide synthetases are emerging as powerful alternatives to purely chemical synthesis, offering high specificity and environmentally benign reaction conditions. nih.gov
The synthesis of various analogs, such as those with different N-terminal capping groups, C-terminal modifications (e.g., amides, esters, or free acids), or substitutions on the amino acid residues themselves, allows researchers to systematically investigate the roles of different functional groups on the dipeptide's conformational landscape. nih.gov
Development of High-Resolution Spectroscopic Protocols for Flexible Biomolecules
Due to their inherent flexibility, molecules like this compound exist as a mixture of multiple stable conformations, even in the cold, isolated environment of a supersonic jet. Disentangling the spectroscopic signatures of these individual conformers requires high-resolution, multi-resonance laser techniques. cam.ac.uktandfonline.com
Several powerful protocols have been developed and applied to NATMA:
IR-UV Hole-Filling Spectroscopy (HFS): This technique is used to study conformational isomerization dynamics. nih.govnih.gov An infrared (IR) laser first excites a specific vibrational mode (e.g., an N-H stretch) of a single, selected conformer. This added energy can cause the molecule to isomerize to a different shape. After a period of cooling within the supersonic expansion, a tunable ultraviolet (UV) laser probes the resulting population distribution, revealing which new conformers have been formed. nih.gov
IR-Induced Population Transfer Spectroscopy (IR-PTS): In this variation, the UV laser is fixed to monitor the population of a specific conformer, while the IR laser is scanned. nih.gov This allows for the measurement of quantitative data such as the fractional populations of conformers and the quantum yields of isomerization following vibrational excitation. nih.gov
Fluorescence-Dip Infrared (FDIR) Spectroscopy: This is a form of IR-UV double resonance spectroscopy. A pump laser in the IR region is scanned, while a probe UV laser is fixed on an electronic transition of a specific conformer. When the IR laser is resonant with a vibrational transition of that conformer, it depletes the ground state population, leading to a dip in the fluorescence signal. This provides a vibrationally-resolved spectrum for a single, conformationally-selected species. researchgate.netcam.ac.uk
UV-UV Hole-Burning Spectroscopy: This method is used to confirm the number of distinct conformers present in the sample. A "burn" laser depopulates the ground state of one conformer, and a "probe" laser scans the electronic spectrum. The transitions originating from the depleted conformer appear as dips in the spectrum, allowing for the separation of overlapping electronic spectra from different species. researchgate.netcam.ac.uk
These gas-phase techniques are crucial because they provide data on the intrinsic properties of the molecule, free from the complicating effects of a solvent, which serves as a critical benchmark for theoretical models. cam.ac.uk Solid-state and solution measurements using Infrared and Raman spectroscopy have also been performed to provide complementary information. researchgate.net
Integration of Theoretical Calculations with Experimental Data for Comprehensive Analysis
The complexity of the potential energy surface of flexible molecules like this compound necessitates a close synergy between experimental results and theoretical calculations. Computational chemistry, particularly using ab initio and Density Functional Theory (DFT) methods, is an indispensable tool for interpreting experimental spectra. nih.govresearchgate.net
The integration process typically follows these steps:
Conformational Search: Theoretical calculations are used to explore the potential energy hypersurface of the molecule to locate all stable low-energy conformers. For NATMA, these searches have identified dozens of distinct minima, with most of the low-energy structures belonging to one of two main backbone families: an extended C5 conformation and a folded C7eq structure, which features a seven-membered ring closed by a hydrogen bond. cam.ac.uk
Energy and Frequency Calculation: For each identified conformer, properties such as relative energies, rotational constants, and harmonic vibrational frequencies are calculated. cam.ac.uk DFT calculations at the B3LYP/6-31+G* level, for example, have been used to predict the relative energies and vibrational spectra of the different NATMA conformers. cam.ac.uk
Comparison and Assignment: The calculated properties are then compared directly with experimental data. The predicted vibrational frequencies from DFT, for instance, are matched against experimental FDIR spectra to assign observed spectral features to a specific molecular structure (e.g., C5 or C7eq). cam.ac.ukresearchgate.net This comparison validates the theoretical models and allows for a definitive structural assignment of the species observed experimentally.
This integrated approach confirmed that the electron distribution is consistent across the different peptide groups within the molecule. nih.gov The combination of theory and experiment provides a comprehensive understanding that neither approach could achieve alone.
| Conformer | Calculated Relative Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| C7eq(ΦP) | 0.00 | DFT/B3LYP/6-31+G | cam.ac.uk |
| C5(AP) | 0.03 | DFT/B3LYP/6-31+G | cam.ac.uk |
| C7eq(AP) | 0.74 | DFT/B3LYP/6-31+G | cam.ac.uk |
| C5(AΦ) | 0.78 | DFT/B3LYP/6-31+G | cam.ac.uk |
X-ray Diffraction Studies for Structural Validation in Solid State
While gas-phase techniques reveal the intrinsic conformational preferences of a molecule, X-ray diffraction provides definitive structural information in the solid state. wikipedia.orgdrawellanalytical.com This experimental science determines the precise arrangement of atoms in a crystal by analyzing how a beam of X-rays is scattered by the electron clouds of the atoms. wikipedia.org The resulting diffraction pattern allows for the calculation of a three-dimensional map of electron density, from which atomic positions and bonding information can be derived. wikipedia.org
A single-crystal X-ray diffraction study of N-Acetyl-L-tryptophan methylamide has been performed, providing high-resolution structural data. nih.gov The analysis validated the molecular structure and provided precise bond lengths and angles. Such experimental structures are crucial as they serve as an absolute benchmark for validating and refining the geometries predicted by theoretical calculations. nih.gov The study revealed how the molecule packs in a crystalline environment and provided key data about its solid-state conformation. nih.gov
| Parameter | Value at 103 K | Value at 295 K | Reference |
|---|---|---|---|
| Chemical Formula | C14H17N3O2 | nih.gov | |
| Crystal System | Orthorhombic | nih.gov | |
| Space Group | P2(1)2(1)2(1) | nih.gov | |
| a (Å) | 8.209(3) | 8.152(2) | nih.gov |
| b (Å) | 11.016(2) | 11.170(2) | nih.gov |
| c (Å) | 14.760(4) | 15.068(3) | nih.gov |
| Volume (ų) | 1335 | 1372 | nih.gov |
Future Directions and Broader Implications for Biomolecular Research
N-Acetyltryptophan Methylamide as a Benchmark System for Validating Computational Methodologies
A primary challenge in computational biology is the development of theoretical models and force fields that can accurately predict the structure, stability, and dynamics of proteins and peptides. This compound serves as a critical benchmark for validating these computational methodologies. nyu.eduresearchgate.net By removing solvent effects, gas-phase studies on NATMA allow for a direct comparison between high-level theoretical calculations and precise experimental measurements, providing a foundational test of a model's accuracy. researchgate.net
Researchers have performed comprehensive conformational analyses of NATMA using various levels of theory, including Density Functional Theory (DFT) and ab initio methods, to map its potential energy surface. researchgate.netresearchgate.netcam.ac.uk These computational explorations have identified numerous distinct low-energy conformations. researchgate.netresearchgate.net The calculated structures, relative energies, and vibrational frequencies of these conformers can then be rigorously compared with experimental data obtained from techniques like laser-induced fluorescence (LIF), UV-UV hole-burning, and fluorescence-dip infrared (FDIR) spectroscopy. cam.ac.uk For instance, DFT calculations at the B3LYP/6-31+G* level have been used to predict the geometries and relative energies of NATMA's most stable conformers, which are then compared against spectroscopic assignments. cam.ac.uk
The ability to isolate and characterize individual conformers of NATMA in a supersonic jet expansion provides an unambiguous dataset for such comparisons. researchgate.net This has been particularly valuable for assessing the performance of different force fields used in molecular dynamics simulations. Adiabatic free energy dynamics, for example, have been employed to study the four-dimensional free energy surface of NATMA, with the results serving as a benchmark to score the accuracy of various force fields against experimental data. nyu.edu This process of benchmarking against well-characterized systems like NATMA is essential for refining computational tools, leading to more reliable predictions for larger and more complex biomolecular systems. nyu.eduresearchgate.net
| Conformational Family | Key Stabilizing Interaction | Computational Prediction (DFT/B3LYP) cam.ac.uk | Experimental Observation cam.ac.uk |
|---|---|---|---|
| C5 | Extended Backbone | Predicted as low-energy conformers (e.g., C5(AΦ), C5(AP)). cam.ac.uk | Two C5 conformers observed, characterized by sharp vibronic spectra. cam.ac.uk |
| C7eq | Intramolecular H-bond (ψ-amide NH to φ-amide C=O) | Predicted as the global minimum or very close in energy (e.g., C7eq(ΦP)). cam.ac.uk | One C7eq conformer observed, characterized by a broad, congested spectrum. cam.ac.uk |
Contribution to Understanding Peptide Folding and Local Structure Propensities
The protein folding problem—how a linear chain of amino acids adopts a specific three-dimensional structure—is a central question in biochemistry. NATMA, as a capped dipeptide, represents one of the simplest models for studying the fundamental interactions that govern peptide folding and dictate local structural preferences. researchgate.netresearchgate.net Its conformational landscape is dominated by a competition between an extended backbone structure (C5) and a folded structure stabilized by an intramolecular hydrogen bond (C7eq). cam.ac.uk
The C7eq conformation, which forms a seven-membered ring via a hydrogen bond, is structurally analogous to a γ-turn, a common secondary structural motif in proteins. The C5 conformation represents a more extended peptide chain, akin to structures found in β-sheets. The study of the relative populations and energies of these C5 and C7eq conformers in the isolated NATMA molecule provides direct insight into the intrinsic energetic preferences that guide the initial stages of folding, before solvent and long-range interactions come into play. cam.ac.uk
| Conformer Type | Description | Defining Intramolecular Interaction | Relevance to Protein Structure |
|---|---|---|---|
| C5 | Extended peptide backbone. cam.ac.uk | Forms a five-membered ring via an H-bond involving the N-H of the methylamide group and the C=O of the acetyl group. researchgate.net | Model for extended β-strand structures. cam.ac.uk |
| C7eq | Folded peptide backbone. cam.ac.uk | Forms a seven-membered ring via an H-bond between the ψ-amide NH and the φ-amide C=O. cam.ac.uk | Model for γ-turn secondary structures. cam.ac.uk |
Insights into Energy Redistribution and Dynamics in Complex Biomolecular Systems
The flow of energy within a molecule is fundamental to its chemistry and dynamics, driving processes from conformational changes to chemical reactions. NATMA has proven to be an exceptional system for studying intramolecular vibrational energy redistribution (IVR) in detail. researchgate.netnih.gov Using sophisticated double-resonance spectroscopy techniques, such as IR-UV hole-filling spectroscopy, scientists can deposit a precise amount of energy into a specific vibrational mode—for example, an N-H stretch—of a single, pre-selected conformer of NATMA. researchgate.netnih.gov
By monitoring the molecular population after this vibrational excitation, researchers can track where the energy goes and what it does. nih.gov Experiments on NATMA have shown that selectively exciting an NH stretch fundamental can efficiently induce isomerization, converting one conformer into another. researchgate.net This process mimics the elementary steps of a protein's conformational dynamics, where localized energy fluctuations can overcome barriers to structural rearrangement. nih.gov
A key finding from these studies is that the efficiency of this energy-driven isomerization, quantified by a "quantum yield," shows a modest dependence on which conformer and which specific vibrational mode is initially excited. researchgate.netnih.gov This "mode specificity," even if slight, suggests that energy does not instantly randomize throughout the molecule but can be channeled through specific pathways, at least on very short timescales. researchgate.net These findings provide crucial data for theories of energy flow in complex systems and offer insights into how energy is transferred and utilized in biological molecules to perform their functions. nih.govresearchgate.net The sluggish nature of vibrational energy flow suggested by some computational studies further highlights the non-statistical dynamics at play. researchgate.net
| Initially Excited Conformer & Vibration | Final Conformer | Reported Isomerization Quantum Yield | Reference |
|---|---|---|---|
| Conformer A (C5) - Amide A NH Stretch | Conformer B (C5) | Modest | nih.gov |
| Conformer A (C5) - Amide A NH Stretch | Conformer C (C7eq) | Modest | nih.gov |
| Conformer C (C7eq) - Amide A NH Stretch | Conformer A (C5) | Modest, with conformational specificity | nih.gov |
Q & A
Q. What experimental methodologies are recommended for quantifying N-acetyltryptophan methylamide in biological samples?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., N-trimethylsilyl methyl ester for N-acetyltryptophan) offers high specificity and sensitivity. Internal standards like deuterated analogs (e.g., N-acetyl-DL-tryptophan-d11) improve accuracy by correcting for matrix effects . For metabolomic studies, natural log-transformation and standardization of data (mean = 0, variance = 1) are critical to ensure comparability across cohorts .
Q. How can chiral recognition of this compound enantiomers be analyzed in solution?
Microcalorimetry with β-cyclodextrin (β-CD) enables thermodynamic profiling of enantiomer binding. Key parameters include association constants () and enantioselectivity ratios (). For example, β-CD exhibits higher enantioselectivity for N-acetyltryptophan (ratio = 1.34) compared to N-acetylphenylalanine (1.1), attributed to non-polar interactions and chiral center positioning .
Q. What synthetic strategies are used to prepare this compound derivatives for structural studies?
Peptide coupling agents (e.g., Boc-protected intermediates) and solid-phase synthesis are common. Conformational analysis via H-NMR in chloroform or dimethylsulfoxide can confirm intramolecular hydrogen bonding, as seen in Boc-Acc5-Acc5-NHMe, which adopts a β-turn structure .
Advanced Research Questions
Q. How do enzymatic hydrolysis kinetics vary between this compound and its ester analogs?
Chymotrypsin-catalyzed hydrolysis reveals rate-limiting steps: esters (e.g., ethyl, p-nitrophenyl) react rapidly with enzyme acylation, while methylamide hydrolysis is slower due to rate-limiting deacylation. Kinetic constants (, ) differ significantly; e.g., the p-nitrophenyl ester has vs. methylamide’s .
Q. What mechanisms explain contradictory enantioselectivity data in β-CD inclusion complexes?
X-ray crystallography shows β-CD dimerization can override solution-phase selectivity. For example, fenoprofen enantiomers exhibit a 3:1 S/R ratio in crystals due to H-bonding and steric interactions, whereas flurbiprofen shows no discrimination due to dimeric encapsulation . Methodological reconciliation requires combining thermodynamic (microcalorimetry) and structural (crystallography) data.
Q. How does this compound influence metabolic pathways in disease models?
Metabolomic profiling links elevated N-acetyltryptophan to insulin resistance (HOMA-IR) and type 2 diabetes. In cohort studies, higher baseline levels correlate with reduced exercise-induced insulin sensitivity improvements (effect size: −10.57% vs. −2.04% in controls) . Its role as a uremic toxin in renal dysfunction further suggests involvement in tryptophan-kynurenine pathway dysregulation .
Q. What crystallographic techniques resolve the 3D structure of this compound complexes?
Single-crystal X-ray diffraction with β-CD or enzyme co-crystallization reveals guest orientation and H-bond networks. For example, β-CD dimers encapsulate (S)-fenoprofen via carboxyl H-bonds and phenyl-methyl interactions, while methylamide derivatives stabilize β-turns via BocCO-NHMe hydrogen bonds .
Methodological Considerations
- Statistical Design : Use multivariate Cox regression for survival studies (e.g., all-cause mortality) with log-transformed metabolite data .
- Analytical Validation : Include deuterated internal standards (e.g., tryptophan-d8) to control for ionization efficiency in GC-MS .
- Ethical Compliance : For clinical metabolomics, ensure protocols adhere to ethical review frameworks (e.g., Standard Application Form B8-B9 for statistical and methodological rigor) .
Key Data Contradictions
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